![molecular formula C18H17N3O5 B086466 ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate CAS No. 14003-17-9](/img/structure/B86466.png)
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate, also known as ECE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. ECE is a member of the indole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate is not yet fully understood. However, it is believed that ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have antioxidant effects, which could potentially be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that it is relatively easy to synthesize. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to determine its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate and its potential applications in other fields such as biochemistry and pharmacology. Finally, more studies are needed to determine the safety and toxicity of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate involves several steps, including the condensation of ethyl cyanoacetate with 3-acetylindole, followed by the addition of cyanoethyl ethyl ether and sodium ethoxide. The resulting product is then subjected to acid hydrolysis to yield ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new drugs for the treatment of cancer. ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have anti-cancer properties, specifically against breast cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
14003-17-9 |
|---|---|
Nombre del producto |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
Fórmula molecular |
C18H17N3O5 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C18H17N3O5/c1-3-25-15(22)12(9-19)18(13(10-20)16(23)26-4-2)11-7-5-6-8-14(11)21-17(18)24/h5-8,12-13H,3-4H2,1-2H3,(H,21,24) |
Clave InChI |
XIXQWNIRYBMCLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
Otros números CAS |
14003-17-9 |
Sinónimos |
ethyl 2-cyano-2-[3-(cyano-ethoxycarbonyl-methyl)-2-oxo-1H-indol-3-yl]a cetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



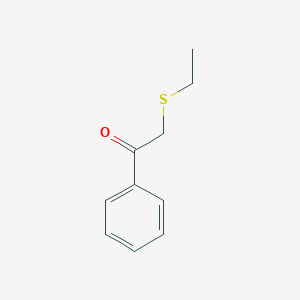
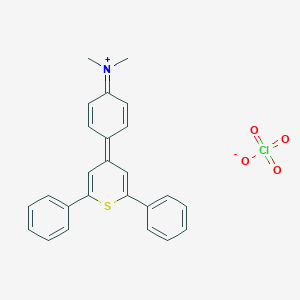
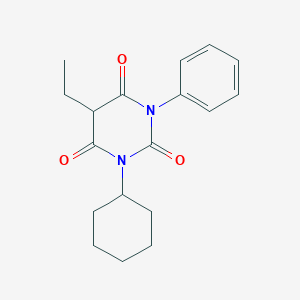
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
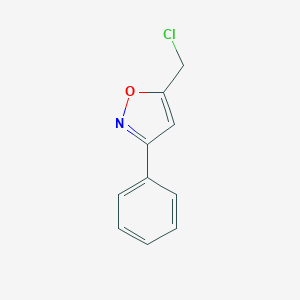
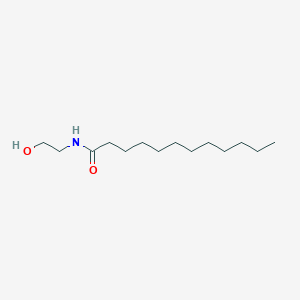
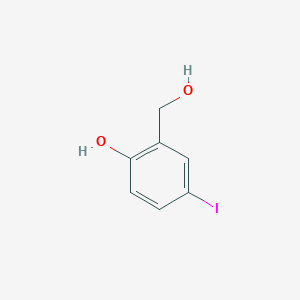
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
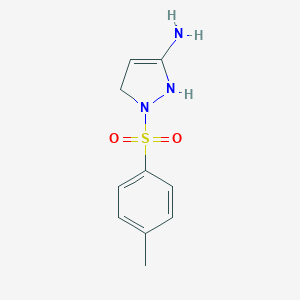
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)

